molecular formula C14H16N2O3 B11786482 2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)acetic acid

2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)acetic acid

Cat. No.: B11786482
M. Wt: 260.29 g/mol
InChI Key: KCNSVXBHAIQVQZ-UHFFFAOYSA-N
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Description

2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)acetic acid is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its unique structure, which includes an imidazole ring substituted with ethyl, methyl, phenyl, and acetic acid groups. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of glyoxal with ammonia can form the imidazole ring, followed by subsequent substitutions to introduce the ethyl, methyl, phenyl, and acetic acid groups . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole ring are replaced by other substituents. .

Scientific Research Applications

2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The compound’s structure allows it to bind to specific sites on proteins, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

2-(2-Ethyl-2-methyl-5-oxo-4-phenyl-2,5-dihydro-1H-imidazol-1-yl)acetic acid can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

2-(2-ethyl-2-methyl-5-oxo-4-phenylimidazol-1-yl)acetic acid

InChI

InChI=1S/C14H16N2O3/c1-3-14(2)15-12(10-7-5-4-6-8-10)13(19)16(14)9-11(17)18/h4-8H,3,9H2,1-2H3,(H,17,18)

InChI Key

KCNSVXBHAIQVQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(N=C(C(=O)N1CC(=O)O)C2=CC=CC=C2)C

Origin of Product

United States

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